p-Phenetidine
p-Phenetidine
P-phenetidine is a colorless to dark red liquid. (NTP, 1992)
4-ethoxyaniline is an aromatic ether that is aniline in which the hydrogen at position 4 is replaced by an ethoxy group. It is a hydrolysis metabolite of phenacetin. It has a role as a drug metabolite. It is a substituted aniline, an aromatic ether and a primary amino compound.
Used in the manufacture of acetophenetidin.
4-ethoxyaniline is an aromatic ether that is aniline in which the hydrogen at position 4 is replaced by an ethoxy group. It is a hydrolysis metabolite of phenacetin. It has a role as a drug metabolite. It is a substituted aniline, an aromatic ether and a primary amino compound.
Used in the manufacture of acetophenetidin.
Brand Name:
Vulcanchem
CAS No.:
156-43-4
VCID:
VC0124905
InChI:
InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
SMILES:
CCOC1=CC=C(C=C1)N
Molecular Formula:
C8H11NO
Molecular Weight:
137.18 g/mol
p-Phenetidine
CAS No.: 156-43-4
Reference Standards
VCID: VC0124905
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
CAS No. | 156-43-4 |
---|---|
Product Name | p-Phenetidine |
Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 4-ethoxyaniline |
Standard InChI | InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 |
Standard InChIKey | IMPPGHMHELILKG-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N |
Canonical SMILES | CCOC1=CC=C(C=C1)N |
Boiling Point | 482 °F at 760 mm Hg (NTP, 1992) 254.0 °C 253-255 °C |
Density | 1.0652 at 61 °F (NTP, 1992) 1.1 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 |
Flash Point | 240 °F (NTP, 1992) 120 °C c.c. |
Melting Point | 36 to 39 °F (NTP, 1992) 2.4 °C |
Physical Description | P-phenetidine is a colorless to dark red liquid. (NTP, 1992) COLOURLESS LIQUID. TURNS DARK RED ON EXPOSURE TO AIR AND LIGHT. |
Description | P-phenetidine is a colorless to dark red liquid. (NTP, 1992) 4-ethoxyaniline is an aromatic ether that is aniline in which the hydrogen at position 4 is replaced by an ethoxy group. It is a hydrolysis metabolite of phenacetin. It has a role as a drug metabolite. It is a substituted aniline, an aromatic ether and a primary amino compound. Used in the manufacture of acetophenetidin. |
Solubility | 5 to 10 mg/mL at 68° F (NTP, 1992) Solubility in water, g/100ml at 20 °C: 2 (moderate) |
Synonyms | 4-Ethoxybenzenamine; 1-Amino-4-ethoxybenzene; 4-Aminophenetole; 4-Ethoxyaniline; 4-Ethoxybenzenamine; 4-Ethoxyphenylamine; NSC 3116; p-Aminophenetole; p-Ethoxyaniline; p-Ethoxyphenylamine; p-Phenetidin; |
Vapor Density | 4.73 (NTP, 1992) (Relative to Air) Relative vapor density (air = 1): 4.7 |
Vapor Pressure | 3.48 mm Hg at 77 °F (NTP, 1992) 0.01 mmHg Vapor pressure, Pa at 50 °C: 10 |
PubChem Compound | 9076 |
Last Modified | Nov 11 2021 |
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